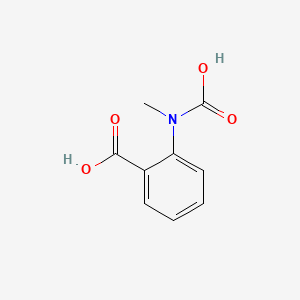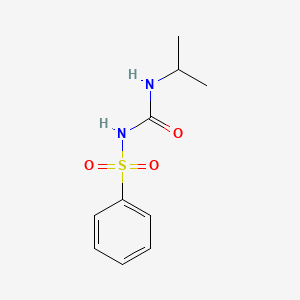![molecular formula C6H6N4O B13817438 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-methylpyridine with hydrazine derivatives to form the triazole ring, followed by oxidation to introduce the oxido group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and oxidation processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxido group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxido groups, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or amines.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds have a similar fused ring system but contain a thiazole ring instead of a triazole ring.
Thiazolo[3,2-a]pyridines: Another class of compounds with a fused ring system, differing in the position of the thiazole ring.
Uniqueness
3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium is unique due to its specific ring structure and the presence of the oxido group
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
3-methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium |
InChI |
InChI=1S/C6H6N4O/c1-9-6-4-7-3-2-5(6)8-10(9)11/h2-4H,1H3 |
InChI-Schlüssel |
HLOHRMOAXVURPX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CN=C2)N=[N+]1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



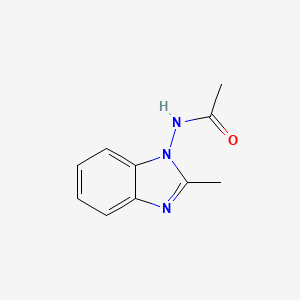
![disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2,3-dihydroxypropyl phosphate](/img/structure/B13817372.png)
![3-amino-2-hydroxy-N-[(1R,2R)-2-hydroxycyclohexyl]benzamide](/img/structure/B13817375.png)

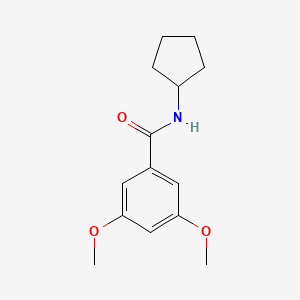
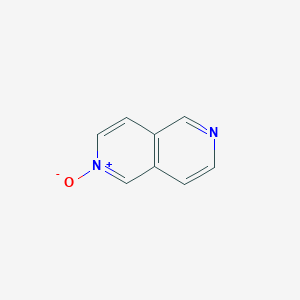

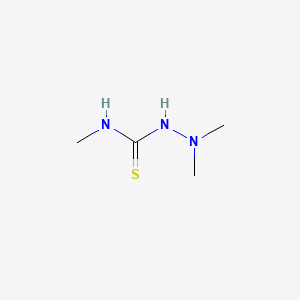


![N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B13817406.png)
